molecular formula C22H22N4O5S B2670415 N-(4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide CAS No. 950315-75-0

N-(4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide

Cat. No. B2670415
CAS RN: 950315-75-0
M. Wt: 454.5
InChI Key: ZOYOAJHEVKKKMN-UHFFFAOYSA-N
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Description

The compound “N-(4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide” is a heterocyclic compound . It is mentioned in the context of piperazine derivatives as MAGL inhibitors .


Molecular Structure Analysis

The molecular formula of the compound is C21H22N4O3S . It contains a piperazine ring, which is substituted with a furan-2-carbonyl group and a thiazol-2-yl-4-methoxybenzamide group .


Chemical Reactions Analysis

Specific chemical reactions involving this compound are not mentioned in the available resources. As a piperazine derivative, it may undergo reactions typical for this class of compounds .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 410.49 . Other physical and chemical properties are not mentioned in the available resources.

Scientific Research Applications

Antimicrobial Activities

  • Azole Derivatives Synthesis : Research by Başoğlu et al. (2013) involved synthesizing derivatives starting from furan-2-carbohydrazide, leading to compounds with antimicrobial activities against tested microorganisms (Başoğlu et al., 2013).
  • Novel Benzodifuranyl Derivatives : Abu‐Hashem et al. (2020) synthesized novel derivatives from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).

Pharmacological Evaluation

  • Novel Derivatives for Antidepressant and Antianxiety : Kumar et al. (2017) synthesized novel series of compounds for evaluating antidepressant and antianxiety activities (Kumar et al., 2017).
  • Dopamine D(4) Receptor Ligands : Perrone et al. (2000) conducted a structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide for dopamine D(4) receptors (Perrone et al., 2000).

Antimicrobial Screening

  • Thiazole Derivatives : Desai et al. (2013) synthesized N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides with significant antibacterial and antifungal activities (Desai et al., 2013).

Antiproliferative and Anticancer Activities

  • Novel Furo[2,3-g]-1,2,3-benzoxathiazine Derivatives : El-Sawy et al. (2013) synthesized derivatives showing moderate DPPH radical-scavenging and antiproliferative activity against various cancer cell lines (El-Sawy et al., 2013).
  • Terazosin Hydrochloride Derivatives : Kumar et al. (2021) focused on the synthesis and antibacterial activity of Terazosin hydrochloride drug and its derivatives (Kumar et al., 2021).

properties

IUPAC Name

N-[4-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5S/c1-30-17-6-4-15(5-7-17)20(28)24-22-23-16(14-32-22)13-19(27)25-8-10-26(11-9-25)21(29)18-3-2-12-31-18/h2-7,12,14H,8-11,13H2,1H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYOAJHEVKKKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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